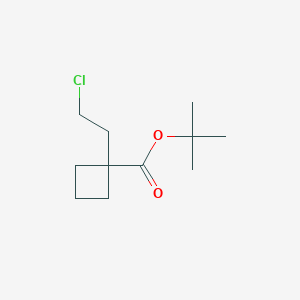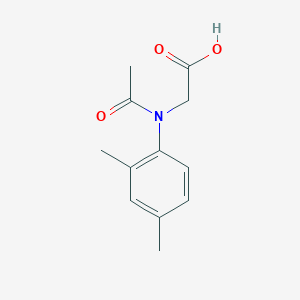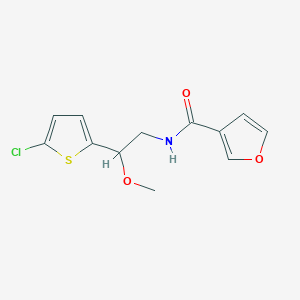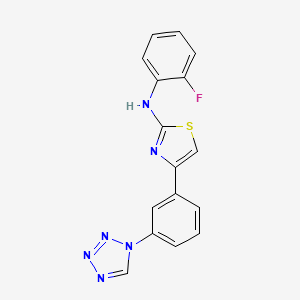![molecular formula C11H9Cl2N3S B2873116 4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine CAS No. 874606-46-9](/img/structure/B2873116.png)
4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine” is a chemical compound with the CAS Number: 874606-46-9 . It has a molecular weight of 286.18 .
Molecular Structure Analysis
The linear formula of the compound is C11H9Cl2N3S . The IUPAC name is 4-chloro-6-[(4-chlorobenzyl)sulfanyl]-2-pyrimidinamine . The InChI Code is 1S/C11H9Cl2N3S/c12-8-3-1-7(2-4-8)6-17-10-5-9(13)15-11(14)16-10/h1-5H,6H2,(H2,14,15,16) .Physical And Chemical Properties Analysis
The compound is a solid . It has a melting point of 159 - 161 . More research is needed to provide a detailed physical and chemical properties analysis.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In the realm of medicinal chemistry, this compound is valued for its potential as a building block in pharmaceutical drug development. Its core structure, a pyrimidine ring, is a common motif in many drugs, particularly those used in anti-cancer and antiviral therapies. The chloro and sulfanyl groups present in this compound could be exploited to create derivatives with specific biological activities, such as kinase inhibition, which is a common target in cancer treatment strategies .
Agriculture
Agricultural research has explored the use of pyrimidine derivatives as herbicides and fungicides. The specific structure of 4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine could be modified to enhance its interaction with biological targets in pests and weeds, potentially leading to the development of new agrochemicals that help protect crops from various diseases and infestations .
Material Science
In material science, this compound’s derivatives could be used in the synthesis of novel organic materials. For example, they could serve as monomers in the creation of polymers with unique properties, such as increased thermal stability or electrical conductivity. The presence of reactive functional groups allows for further chemical modifications, enabling the design of materials with tailored characteristics for specific applications .
Chemical Synthesis
This compound can act as an intermediate in the synthesis of more complex molecules. Its reactive sites make it a versatile reagent that can undergo various chemical transformations, including coupling reactions, which are fundamental in building complex structures in synthetic organic chemistry. This is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many drugs and agrochemicals .
Environmental Science
In environmental science, the study of such compounds can contribute to the understanding of pollutant degradation processes. Pyrimidine derivatives could be examined for their breakdown products in soil and water, helping to assess their environmental impact and biodegradability. This information is crucial for evaluating the safety and ecological footprint of new chemicals before they are introduced into the environment .
Biochemistry
Biochemically, compounds like 4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine can be used to study enzyme-substrate interactions. They can act as inhibitors or substrates for enzymes, providing insights into enzyme mechanisms and aiding in the discovery of new therapeutic targets. Additionally, they can be tagged with fluorescent groups to serve as probes in biochemical assays .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Wirkmechanismus
Target of Action
The primary targets of 4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Result of Action
The molecular and cellular effects of 4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine’s action are currently unknown
Action Environment
The action, efficacy, and stability of 4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine can be influenced by various environmental factors These factors can include pH, temperature, and the presence of other compounds or enzymes
Eigenschaften
IUPAC Name |
4-chloro-6-[(4-chlorophenyl)methylsulfanyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3S/c12-8-3-1-7(2-4-8)6-17-10-5-9(13)15-11(14)16-10/h1-5H,6H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBPQHRZXPVIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC(=NC(=N2)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B2873033.png)
![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2873036.png)

![1,4-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B2873038.png)



![3'-(3-Chloro-4-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2873043.png)
![3-(2-naphthamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide](/img/structure/B2873045.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2873049.png)


